

functionalization of 2-Bromo-1-octene

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Compound Focus: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: S763700

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Chemical Profile of 2-Bromo-1-octene

The table below summarizes the fundamental identifying and physical property data for **2-Bromo-1-octene**, compiled from chemical databases [1] [2].

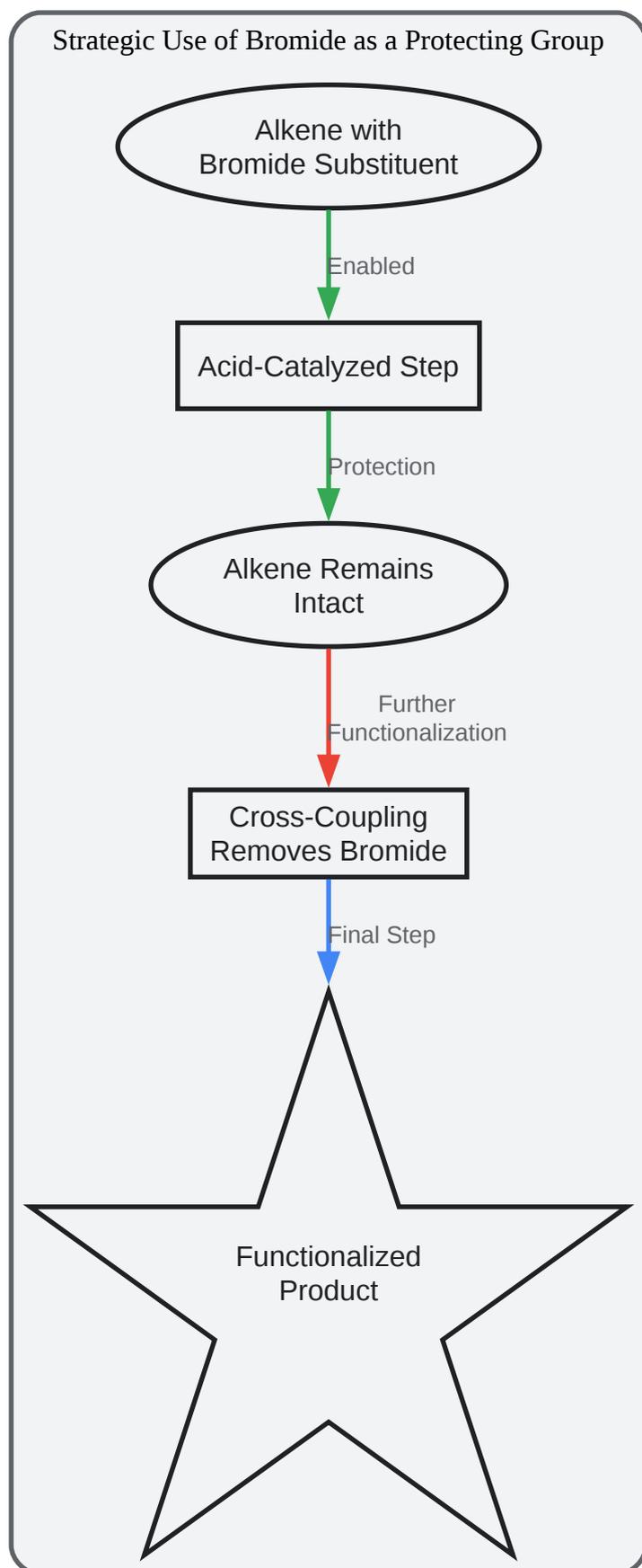
Property Type	Value
CAS Number	13249-60-0 [1] [2]
Molecular Formula	C ₈ H ₁₅ Br [1] [2]
Molecular Weight	191.11 g/mol [2]
Density	1.133 g/cm ³ [1]
Boiling Point	183.9°C (at 760 mmHg) [1]
Refractive Index	1.462 [1]
Vapour Pressure	1.028 mmHg at 25°C [1]
Synonyms	1-Octene, 2-bromo-; 2-bromooct-1-ene [2]

Key Functionalization Concept: Alkene Protection

A highly relevant and advanced application found in the literature is the use of the bromide substituent as a **protective group for the carbon-carbon double bond** [3].

- **Principle:** A bromide substituent on a double bond can shield the alkene from undergoing addition reactions when exposed to strong acids. This is in contrast to alkenes substituted with hydrogen or methyl groups, which are more susceptible to reaction [3].
- **Synthetic Utility:** This protective property was strategically applied in the total synthesis of the natural product (-)-6,7-dideoxysqualenol H5. It allowed chemists to perform a critical late-stage **acid-catalyzed 6,8- to 2,8-dioxabicyclo[3.2.1]octane rearrangement** without compromising the integrity of the alkene functionality [3].
- **Post-Functionalization:** After the acid-sensitive rearrangement step was complete, the bromide substituent was removed via a **stereoselective C–C cross-coupling reaction**. This demonstrates its role as a temporary protecting group that can later be leveraged for further functionalization, even in the presence of other sensitive functional groups like esters and hydroxyls [3].

The following diagram illustrates this strategic workflow.



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Experimental Protocol Outline

Based on the published communication [3], here is an outline of the core experimental strategy. Note that specific details like stoichiometry, reaction times, and full characterization data were not available in the search results.

- **Objective:** To employ **2-bromo-1-octene** (or a derivative) in a synthetic sequence where an acid-sensitive transformation is required, using the bromide as a protecting group, followed by its removal via cross-coupling.
- **Key Steps:**
 - **Substrate Preparation:** Synthesize or obtain the molecule containing the 2-bromo-alkene functionality. The integrity of the alkene should be verified by techniques like (^1H) NMR spectroscopy.
 - **Acid-Catalyzed Reaction:**
 - **Condition:** Expose the substrate to trifluoroacetic acid (TFA) or another suitable strong acid under controlled conditions (specific temperature and concentration were not detailed) [3].
 - **Monitoring:** Use TLC or LC-MS to monitor the reaction progress, specifically tracking the consumption of the starting material and the formation of the rearranged or transformed product.
 - **Work-up and Purification:** Upon completion, quench the reaction and isolate the product. The success of the bromide protection strategy should be confirmed by analyzing that the alkene proton signals remain in the (^1H) NMR spectrum.
 - **Cross-Coupling for Bromide Removal:**
 - **Reaction:** Subject the bromo-alkene intermediate to a stereoselective C–C cross-coupling reaction. The specific catalyst system (e.g., Palladium-based) and coupling partners were not specified [3].
 - **Note:** The literature highlights that this step proceeds in the presence of ester and hydroxyl groups, indicating good functional group tolerance [3].

A Guide to Finding Deeper Information

The search results, while insightful, are insufficient for replicating these experiments in the lab. To acquire the detailed protocols and data you need, I suggest the following steps:

- **Consult the Primary Source:** The most critical action is to locate the full-text article of the cited research communication: "Alkene protection against acid using a bromide substituent: application in a total synthesis of (-)-6,7-dideoxysqualastatin H5" (Chem. Commun., 2018, 54, 5354). This paper will contain the complete experimental section.
- **Explore Specialized Databases:** Search for the compound's CAS Number (**13249-60-0**) [1] [2] in specialized chemical and pharmaceutical databases like SciFinder, Reaxys, or specific vendor catalogs (e.g., Sigma-Aldrich, Matrix Scientific) [2], which sometimes provide synthetic procedures or references.
- **Broaden Your Search:** Investigate the functionalization of similar alkenyl bromides, as the protocols for cross-coupling and other transformations are often analogous and can be adapted for **2-Bromo-1-octene**.

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References

1. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrce octene [chemsrc.com]
2. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]
3. Alkene protection against acid using a bromide substituent: application... [pubs.rsc.org]

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